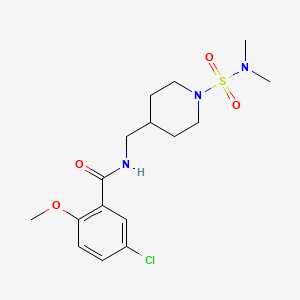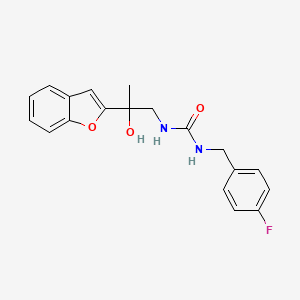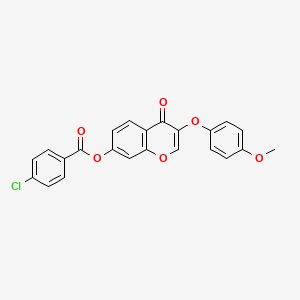
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), a methoxyphenoxy group (a phenol ether), and a 4-chlorobenzoate group (a benzoic acid ester). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific positions of these groups on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of polar groups like the ester and ether could make this compound somewhat soluble in polar solvents. The aromatic rings could contribute to UV-visible absorption, and the compound could have a relatively high melting point due to the presence of multiple rigid rings .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in the synthesis and characterization of compounds with structures related to "3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate" includes the development of novel catalysts and synthetic routes for related compounds. For example, Alonzi et al. (2014) detailed the synthesis and characterization of novel polystyrene-supported TBD catalysts used in the Michael addition for synthesizing Warfarin analogues, highlighting the efficiency of these catalysts in environmentally friendly conditions Alonzi et al., 2014. Such research underscores the importance of developing new synthetic methodologies for compounds with potential applications in various fields.
Molecular Docking and Structural Analysis
The study of molecular structures and interactions through docking and structural analysis is another significant area of research. For instance, Sert et al. (2018) characterized a target compound through various spectroscopic techniques and theoretical investigations, including molecular docking with interleukin-6 (IL-6), demonstrating the compound's potential biological interactions Sert et al., 2018.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO6/c1-27-16-6-8-17(9-7-16)29-21-13-28-20-12-18(10-11-19(20)22(21)25)30-23(26)14-2-4-15(24)5-3-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUPXCUHSPDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


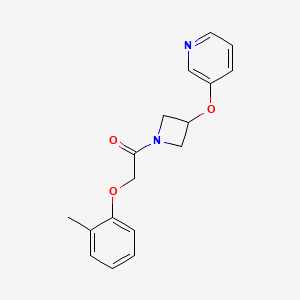
![3-[2-(4-methoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2606302.png)
![4-((1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2606303.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)
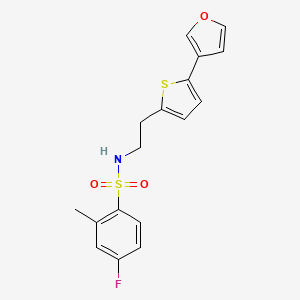
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)
![2-[(2,4-dichlorobenzyl)oxy]-1,3-dioxo-1,2,3,4-tetrahydro-4-isoquinolinecarbaldehyde O-methyloxime](/img/structure/B2606310.png)
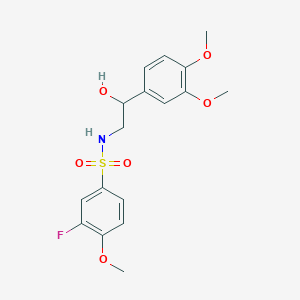
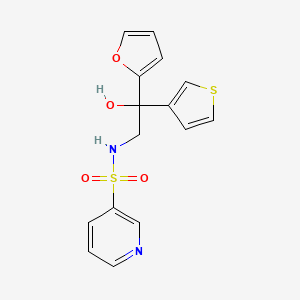
![2-Ethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]naphthalene-1-carboxamide](/img/structure/B2606313.png)
![6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606314.png)
